3-bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by its bromine, chlorine, and isopropyl groups attached to a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving hydrazines and β-diketones or β-ketoesters. Subsequent halogenation reactions introduce bromine and chlorine atoms at the appropriate positions on the ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine and chlorine atoms can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be employed to remove halogen atoms, resulting in the formation of different derivatives.
Substitution: The halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as alkyl halides and amines, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Bromine and chlorine can be converted to bromates and chlorates, respectively.
Reduction Products: Derivatives lacking halogen atoms, such as amines or alcohols, can be formed.
Substitution Products: Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it valuable in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with biological targets in unique ways.
Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development.
Industry: In industry, this compound can be used as a building block for the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-5-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
3-Bromo-4-chloro-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,5-d]pyrimidine
Uniqueness: 3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific arrangement of halogen atoms and the isopropyl group, which influences its reactivity and potential applications. Compared to similar compounds, its distinct structural features may result in different biological activities and chemical properties.
Properties
CAS No. |
2091293-95-5 |
---|---|
Molecular Formula |
C8H8BrClN4 |
Molecular Weight |
275.5 |
Purity |
95 |
Origin of Product |
United States |
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